(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride is a specialized compound that belongs to the class of pyrazole derivatives. It has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure and properties, which contribute to its reactivity and functionality.
This compound is classified as an organic chemical, specifically a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. The presence of the amino group and ethyl ester further categorizes it into amino acid derivatives.
The synthesis of (4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride typically involves several steps:
Technical details regarding specific reagents and conditions can vary based on laboratory protocols but generally include the use of solvents such as dimethylformamide or ethanol under controlled temperatures.
The molecular structure of (4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride features a pyrazole ring substituted with an aminomethyl group and an acetic acid ethyl ester moiety. The two chlorine atoms in the dihydrochloride form are critical for its solubility in water.
Key structural data include:
The compound can undergo various chemical reactions typical of pyrazole derivatives:
Technical details about these reactions often involve specific conditions such as temperature, solvent choice, and reaction time.
The mechanism of action for (4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride primarily relates to its biological activity as a potential pharmacological agent. The aminomethyl group may facilitate interactions with biological targets such as enzymes or receptors.
Research indicates that pyrazole derivatives often exhibit anti-inflammatory and analgesic properties, suggesting that this compound may influence pathways related to pain perception or inflammation .
Relevant analyses such as spectroscopic techniques (NMR, IR) are commonly employed to confirm the structure and purity of synthesized compounds.
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride has potential applications in:
Pyrazole represents a privileged heterocyclic scaffold in pharmaceutical chemistry due to its versatile drug-like properties and broad therapeutic applicability. As a five-membered diazole ring containing adjacent nitrogen atoms, pyrazole exhibits unique electronic characteristics: the pyrrole-like nitrogen (N1) contributes to aromaticity through electron delocalization, while the pyridine-like nitrogen (N2) provides basicity for protonation and salt formation [7]. This dual nature enables diverse molecular interactions with biological targets, making pyrazole an indispensable structural component in drug design.
The significance of pyrazole derivatives is evidenced by their presence in 20 FDA-approved drugs between 2014-2023, spanning major therapeutic areas [1]. Cancer therapeutics dominate this portfolio (45%), exemplified by kinase inhibitors such as Avapritinib, Erdafitinib, and Pralsetinib [1] [6]. Beyond oncology, pyrazole pharmacophores demonstrate antimicrobial activity through mechanisms like dihydropteroate synthetase inhibition (Sulfaphenazole) [7], anti-inflammatory effects (Celecoxib), and antidiabetic actions (Anagliptin) [9] [10]. This therapeutic diversity stems from pyrazole's synthetic versatility—it readily undergoes N-functionalization, electrophilic substitution, and metal-catalyzed coupling reactions to generate structurally diverse libraries.
Table 1: Therapeutic Distribution of 20 FDA-Approved Pyrazole Drugs (2014-2023)
Therapeutic Area | Number of Drugs | Representative Agents |
---|---|---|
Oncology | 9 (45%) | Avapritinib, Erdafitinib |
Rare Genetic Diseases | 4 (20%) | - |
Anti-infectives | 3 (15%) | Sulfaphenazole derivatives |
Neurological | 2 (10%) | - |
Rheumatology/Ophthalmology | 2 (10%) | - |
Molecular recognition features of pyrazole derivatives include:
(4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride (CAS: 1263378-03-5) represents a strategically functionalized pyrazole building block with enhanced synthetic utility. This crystalline solid (MF: C₁₀H₁₉Cl₂N₃O₂; MW: 284.18 g/mol) incorporates three key structural features that reflect evolutionary advances in pyrazole chemistry:
Table 2: Key Structural Features and Functional Roles
Structural Element | Functional Role | Chemical Impact |
---|---|---|
Aminomethyl group at C4 position | Provides nucleophilic handle for conjugation | Enables amide bond formation with amino acids/carboxylic acids |
3,5-Dimethyl substitution | Steric modulation of pyrazole reactivity | Enhances metabolic stability by blocking cytochrome-mediated oxidation [1] |
Ethyl acetate moiety at N1 | Introduces ester functionality for prodrug design or hydrolytic activation | Balances lipophilicity (LogP) and aqueous solubility |
Dihydrochloride salt form | Improves crystallinity and dissolution properties | Facilitates salt formation via protonation of aminomethyl group |
The aminomethyl group at the C4 position distinguishes this derivative from earlier pyrazole scaffolds. Unlike C3- or C5-aminopyrazoles, the C4-aminomethyl configuration provides a synthetically accessible spacer that enables conjugation with pharmacophores like L-α-amino acids, acyl hydrazides, and heteroaryl carboxylic acids without significant ring distortion [9]. This design strategy has yielded hybrid molecules with dual-targeting capabilities against antimicrobial resistance and metabolic diseases.
The 3,5-dimethyl substitution pattern confers both steric and electronic advantages. Methyl groups at these positions block electrophilic substitution at the most reactive ring positions while moderately enhancing electron density at N1 and N2. This substitution profile is pharmacokinetically advantageous, as evidenced by metabolic studies showing pyrazole derivatives with 3,5-dimethyl groups undergo primary metabolism via CYP3A4 rather than polymorphic isoforms like CYP2D6 [1].
The N1-acetic acid ethyl ester moiety represents a strategic departure from traditional N1-aryl substitutions. This aliphatic chain introduces a metabolically labile ester group that can be hydrolyzed to the corresponding acid for further functionalization. The ethylene spacer between pyrazole and carbonyl groups enhances conformational flexibility, potentially enabling optimal binding orientation with biological targets.
The dihydrochloride salt form significantly improves aqueous solubility critical for biochemical applications. This property facilitates the compound's use as:
As a chemical building block, this dihydrochloride derivative enables efficient construction of complex pharmacophores through:
These transformations have been leveraged in recent antimicrobial and antidiabetic drug discovery programs, positioning this aminomethylpyrazole derivative as a versatile intermediate in contemporary medicinal chemistry.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: